molecular formula C15H17N5O2S B4367311 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4367311
M. Wt: 331.4 g/mol
InChI Key: ROWIRQYAGFFXQD-UHFFFAOYSA-N
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Description

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Methylbenzyl Group: The next step involves the alkylation of the pyrazole ring with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the resulting compound with sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The sulfonamide group is known to interact with active sites of enzymes, leading to inhibition of their activity. Additionally, the pyrazole rings may interact with receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(4-methylbenzyl)benzene
  • 1-methyl-2-(phenylsulfonyl)methyl benzene
  • N-methyl-N-(methylbenzyl)formamide

Uniqueness

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its dual pyrazole rings and sulfonamide group, which confer unique chemical and biological properties

Properties

IUPAC Name

1-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-12-5-3-4-6-13(12)9-20-10-14(7-17-20)18-23(21,22)15-8-16-19(2)11-15/h3-8,10-11,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWIRQYAGFFXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
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1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE

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